molecular formula C20H13N3O2S B7789489 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B7789489
M. Wt: 359.4 g/mol
InChI Key: ZUTHQSOPZHDSML-UHFFFAOYSA-N
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Description

2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, an indene moiety, and a benzothiophene ring, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indene derivative, followed by the introduction of the cyano group and the benzothiophene ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific diseases or conditions.

    Industry: It could be used in the development of new materials, such as polymers or electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile include:

Properties

IUPAC Name

2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S/c21-9-14-11-5-3-4-8-16(11)26-20(14)23-15(10-22)17-18(24)12-6-1-2-7-13(12)19(17)25/h1-2,6-7,23H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTHQSOPZHDSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=C3C(=O)C4=CC=CC=C4C3=O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=C3C(=O)C4=CC=CC=C4C3=O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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